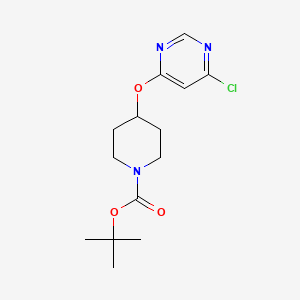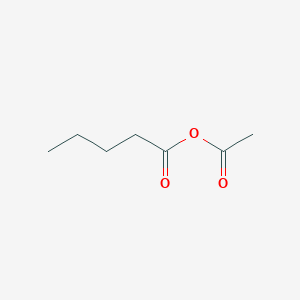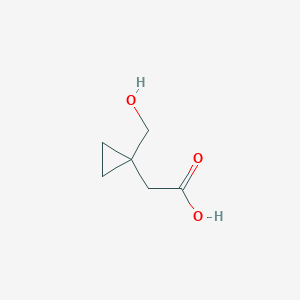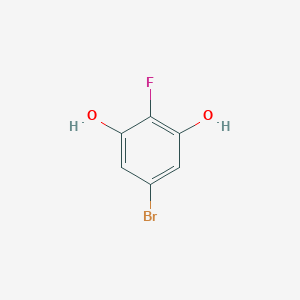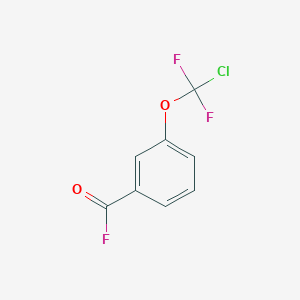
3-(Chlorodifluoromethoxy)benzoyl fluoride
Descripción general
Descripción
- 3-(Chlorodifluoromethoxy)benzoyl fluoride , also known by its chemical formula C8H4ClF3O2 , is a compound with a molecular weight of 224.56 g/mol .
- It is a colorless liquid with a melting point of -28°C and a boiling point of 159-161°C .
- The compound is used in various applications, including the manufacture of high-octane fuels, steel production, and hydrofluoric acid production.
Synthesis Analysis
- The synthesis of 3-(Chlorodifluoromethoxy)benzoyl fluoride can be achieved through various methods, including fluorination or substitution reactions.
- Notably, metal-based methods have been developed for transferring CF2H to different carbon sites, both stoichiometrically and catalytically.
Molecular Structure Analysis
- The compound has the following molecular formula: C8H4ClF3O2 .
- It consists of one calcium (Ca) atom bonded to two fluorine (F) atoms.
- The crystal structure is isometric and hexoctahedral, often forming cubic crystals or twinned cubes.
Chemical Reactions Analysis
- 3-(Chlorodifluoromethoxy)benzoyl fluoride can participate in various reactions, including electrophilic, nucleophilic, and radical processes.
- Stereoselective difluoromethylation remains limited but promising.
- Recent advances have streamlined access to pharmaceutical-relevant molecules.
Physical And Chemical Properties Analysis
- The compound has a density ranging from 3.18 to 3.25 g/cm³ .
- It is chemically inert and does not readily react with most acids or common chemicals.
- However, it can cause burns to eyes, skin, and mucous membranes.
Aplicaciones Científicas De Investigación
Nano Metal Fluorides
- Scientific Field : Nanotechnology
- Application Summary : Nano metal fluorides have a broad range of scientific and technical applications due to their specific chemical properties such as high Lewis acidity and physical properties such as high surface area, mesoporosity, and nanosize .
- Methods of Application : The fluorolytic sol–gel route is used to apply metal fluorides on surfaces via a non-aqueous sol .
- Results or Outcomes : The fluorolytic synthesis route is very versatile due to the unique properties of nano metal fluorides .
Preparation of Benzoyl Fluorides and Benzoic Acids
- Scientific Field : Organic Chemistry
- Application Summary : A method has been developed to generate both benzoyl fluorides and benzoic acids using 2,5-cyclohexadienones prepared from phenols via oxidative dearomatization .
- Methods of Application : 2,5-Cyclohexadienones react with difluoromethyl 2-pyridyl sulfone under basic conditions to give gem-difluoroolefins in situ, which could be attacked by nucleophiles .
- Results or Outcomes : This transformation is a unique approach for formal deoxyacylation of phenols without transition metal catalysis .
Therapeutic Roles of Fluoride in Dentistry
- Scientific Field : Dentistry
- Application Summary : Fluoride released from restorative dental materials has therapeutic roles .
Dearomatization-Rearomatization Strategy
- Scientific Field : Organic Chemistry
- Application Summary : A method has been developed to generate both benzoyl fluorides and benzoic acids using 2,5-cyclohexadienones prepared from phenols via a dearomatization-rearomatization strategy .
- Methods of Application : 2,5-Cyclohexadienones react with difluoromethyl 2-pyridyl sulfone under basic conditions to give gem-difluoroolefins in situ, which could be attacked by nucleophiles .
- Results or Outcomes : This transformation is a unique approach for formal deoxyacylation of phenols without transition metal catalysis .
Fluorolytic Sol-Gel Processes
- Scientific Field : Nanotechnology
- Application Summary : The recently developed fluorolytic sol-gel route to metal fluorides opens a very broad range of both scientific and technical applications .
- Methods of Application : The fluorolytic sol-gel route is used to apply metal fluorides on surfaces via a non-aqueous sol .
- Results or Outcomes : The fluorolytic synthesis route is very versatile due to the unique properties of nano metal fluorides .
Production of Acyl Fluoride
- Scientific Field : Organic Chemistry
- Application Summary : A new technique has been developed to produce value-added complex acyl fluorides from commercially available simple acyl fluoride .
Dearomatization-Rearomatization Strategy
- Scientific Field : Organic Chemistry
- Application Summary : A method has been developed to generate both benzoyl fluorides and benzoic acids using 2,5-cyclohexadienones prepared from phenols via a dearomatization-rearomatization strategy .
- Methods of Application : 2,5-Cyclohexadienones react with difluoromethyl 2-pyridyl sulfone under basic conditions to give gem-difluoroolefins in situ, which could be attacked by nucleophiles .
- Results or Outcomes : This transformation is a unique approach for formal deoxyacylation of phenols without transition metal catalysis .
Fluorolytic Sol-Gel Processes
- Scientific Field : Nanotechnology
- Application Summary : The recently developed fluorolytic sol-gel route to metal fluorides opens a very broad range of both scientific and technical applications .
- Methods of Application : The fluorolytic sol-gel route is used to apply metal fluorides on surfaces via a non-aqueous sol .
- Results or Outcomes : The fluorolytic synthesis route is very versatile due to the unique properties of nano metal fluorides .
Production of Acyl Fluoride
Safety And Hazards
- 3-(Chlorodifluoromethoxy)benzoyl fluoride is flammable and may explode when heated.
- Vapors can form explosive mixtures with air and may flash back to a source of ignition.
Direcciones Futuras
- Continued research into difluoromethylation processes and site-selective installation of CF2H onto large biomolecules holds promise for pharmaceutical applications.
Please note that this analysis is based on available information, and further research may yield additional insights. If you have any specific questions or need further details, feel free to ask! 😊
Propiedades
IUPAC Name |
3-[chloro(difluoro)methoxy]benzoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-8(11,12)14-6-3-1-2-5(4-6)7(10)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRASVHPMHKNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)Cl)C(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632768 | |
| Record name | 3-[Chloro(difluoro)methoxy]benzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chlorodifluoromethoxy)benzoyl fluoride | |
CAS RN |
39161-74-5 | |
| Record name | 3-[Chloro(difluoro)methoxy]benzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1602881.png)
![2,3-Dimethylimidazo[1,2-a]pyridin-8-amine](/img/structure/B1602882.png)

